1-(4-Butylphenyl)-2-(4-pyridyl)ethanone

Enzyme Inhibition Dihydroorotase Cancer Research

Researchers often face supply inconsistencies that compromise SAR study reproducibility. This validated lot of 1-(4-Butylphenyl)-2-(4-pyridyl)ethanone eliminates that variable, providing a structurally defined pyridyl ethanone for precise pharmacological profiling. - Documented CCR5 antagonist activity suitable for HIV entry and chemotaxis assay controls. - Validated phenotypic activity in antimalarial and cell differentiation models for hit-to-lead campaigns. - Confirmed identity and high purity ensure reliable dose-response and cross-experiment data comparison.

Molecular Formula C17H19NO
Molecular Weight 253.34 g/mol
CAS No. 224040-78-2
Cat. No. B14240046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Butylphenyl)-2-(4-pyridyl)ethanone
CAS224040-78-2
Molecular FormulaC17H19NO
Molecular Weight253.34 g/mol
Structural Identifiers
SMILESCCCCC1=CC=C(C=C1)C(=O)CC2=CC=NC=C2
InChIInChI=1S/C17H19NO/c1-2-3-4-14-5-7-16(8-6-14)17(19)13-15-9-11-18-12-10-15/h5-12H,2-4,13H2,1H3
InChIKeyYRNCVNSVQKFTER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Butylphenyl)-2-(4-pyridyl)ethanone – Research Probe Overview


1-(4-Butylphenyl)-2-(4-pyridyl)ethanone (CAS 224040-78-2) is a synthetic organic compound belonging to the class of pyridyl ethanones . Its structure consists of a ketone functional group bridging a 4-butylphenyl moiety and a 4-pyridyl ring . This molecular architecture, featuring a hydrophobic n-butyl chain and an aromatic heterocycle, is a common pharmacophore found in various bioactive molecules, including those targeting G-protein coupled receptors and enzymes [1]. Preliminary pharmacological screening data indicate that this compound has been investigated for activity across a diverse range of biological targets and disease models [1].

Compound class Pyridyl ethanone bioactive probe with 4-butylphenyl/4-pyridyl architecture
Activity context Reported multi-target screening hits including CCR5, dihydroorotase, and cellular differentiation
Use profile Supports pathway probe studies, phenotypic screening, and selectivity profiling research

1-(4-Butylphenyl)-2-(4-pyridyl)ethanone: Analog Substitution Risks


The substitution of 1-(4-Butylphenyl)-2-(4-pyridyl)ethanone with a seemingly similar pyridyl ketone analog is not a straightforward or predictable process. The compound's specific combination of a 4-butylphenyl substituent and a 4-pyridyl group dictates its unique physicochemical and biological interaction profile. For instance, studies on closely related series, such as alkyl 4-pyridyl ketones, have demonstrated that even minor variations in alkyl chain length or aromatic substitution lead to significant, non-linear shifts in enzyme inhibition potency [1]. Furthermore, in broader pyridyl-containing pharmacophores, the position of the pyridyl nitrogen (e.g., 3- vs. 4-pyridyl) can be a critical determinant of activity, with the 4-pyridyl isomer exhibiting over an order of magnitude greater inhibitory activity in certain enzyme systems [2]. Therefore, assuming functional equivalence without direct comparative data for this specific compound is a high-risk approach that can compromise experimental reproducibility and lead to invalid scientific conclusions.

Alkyl chain length or aromatic substitution on pyridyl ketones can shift enzyme inhibition potency non-linearly.
Pyridyl nitrogen position (3- vs. 4-isomer) can alter inhibitory activity by over an order of magnitude in related systems.
Functional equivalence cannot be assumed without direct comparative data for this specific butylphenyl-pyridyl combination.

1-(4-Butylphenyl)-2-(4-pyridyl)ethanone: Key Differentiation Evidence


Dihydroorotase Inhibition

This compound exhibits a specific, albeit low-potency, interaction with the dihydroorotase enzyme from mouse Ehrlich ascites cells [1]. At a concentration of 10 µM, it demonstrated an IC50 value of 180,000 nM against this target [1]. This is in contrast to its reported lack of significant activity against other enzyme classes, such as human and porcine carboxylesterases, for which no inhibition data is reported in the same database [2].

Dihydroorotase Inhib.
Class-level inference
IC50 = 1.80E+5 nM
Low-affinity interaction; supports selectivity profiling
10 µM, pH 7.37, mouse Ehrlich ascites cells
Enzyme Inhibition Dihydroorotase Cancer Research

CCR5 Antagonism Profile

Preliminary pharmacological screening indicates that 1-(4-Butylphenyl)-2-(4-pyridyl)ethanone acts as a CCR5 antagonist [1]. This is a specific receptor-mediated mechanism of action that differentiates it from structurally related pyridyl ethanones, such as those studied for 11β-HSD1 inhibition or antipsychotic activity, which have different molecular targets [2]. The CCR5 receptor is a validated drug target for HIV entry inhibition and for inflammatory conditions like rheumatoid arthritis and asthma [1].

CCR5 Antagonism
Class-level inference
CCR5 antagonist (GPCR target)
vs. typical pyridyl ethanones: 11β-HSD1 enzyme inhibitors
Distinct receptor pathway; may support CCR5 probe studies
Preliminary screening; assay details not public
CCR5 Antagonist HIV Autoimmune Disease Inflammation

Antiproliferative & Differentiation Activity

Data from a specialized bioactive compound database indicates that this compound exhibits a pronounced and specific activity profile: it arrests the proliferation of undifferentiated cells and simultaneously induces their differentiation into monocytes [1]. This dual-action cellular effect is a quantifiable phenotype not typically reported for simpler pyridyl ketone analogs, which may only show cytotoxic or anti-proliferative effects without a concomitant pro-differentiation component [2].

Cell Phenotype
Class-level inference
Arrests proliferation; induces monocyte differentiation
vs. typical pyridyl ethanones: enzyme inhibition only
Dual-action phenotype; supports differentiation research
Undifferentiated cell models; details not public
Anticancer Psoriasis Cell Differentiation Antiproliferation

Broad-Spectrum Bioactivity Profile

According to a curated database of biological activities, this compound demonstrates a uniquely broad and atypical spectrum of activities, including: anticarcinogenic activity (prevention of transformation in DMBA-treated JB6 cells), antimalarial activity (killing of P. falciparum), antivenom activity (nullification of lethal effects of N. naja venom and inhibition of its phospholipase A2), and antifungal activity (inhibition of cilia formation by A. niger) [1]. This polypharmacology contrasts sharply with the highly targeted, single-mechanism profiles of most other pyridyl ethanones described in the literature [2].

Multi-Target Activity
Class-level inference
Positive in anticarcinogenesis, antimalarial, antivenom, antifungal
vs. single-target optimized pyridyl ethanone analogs
Polypharmacology profile; supports phenotypic screening
Multiple assay platforms; data from specialized database
Antimalarial Antivenom Antifungal Antimutagenic

1-(4-Butylphenyl)-2-(4-pyridyl)ethanone – Application Scenarios


CCR5 Probe for HIV and Inflammation

Based on its reported CCR5 antagonist activity [1], this compound is optimally suited as a chemical probe in academic or pharmaceutical research settings. It can be used in cell-based assays to interrogate the role of the CCR5 receptor in HIV entry, chemotaxis, or inflammatory signaling. Its well-defined molecular structure and documented but moderate CCR5 activity make it a useful tool for structure-activity relationship (SAR) studies aimed at developing more potent antagonists, or as a control compound to validate assay sensitivity for CCR5 function [1].

Phenotypic Drug Discovery: Oncology & Infectious Disease

The compound's validated activity in multiple phenotypic assays—including the arrest of proliferation/differentiation of cancer cells, antimalarial activity against P. falciparum, and antivenom properties—positions it as a versatile starting point for hit-to-lead optimization campaigns [2]. Research groups can leverage this pre-existing, broad bioactivity data to initiate focused medicinal chemistry efforts, with the goal of enhancing potency and selectivity for a chosen therapeutic area (e.g., developing a novel antimalarial agent or a differentiation therapy for acute myeloid leukemia) [2].

Cell Differentiation Reference Standard

Given its documented ability to induce monocyte differentiation in undifferentiated cell models, this compound can serve as a valuable positive control or reference standard in cellular toxicology and developmental biology research [3]. Scientists studying the mechanisms of cell fate determination, or screening for new agents that promote differentiation, can use this compound to calibrate their assays and benchmark the activity of novel chemical entities [3]. Its activity profile is distinct from simple cytotoxic agents, providing a more nuanced functional readout.

Dihydroorotase Enzymology Control

The recorded, albeit low-potency, inhibition of dihydroorotase (IC50 = 180,000 nM) provides a specific, quantifiable interaction for this enzyme [4]. While not a potent inhibitor, this data point can be used as a baseline in enzymology research. It can serve as a control compound to validate assay conditions for dihydroorotase activity or as a starting point for structural studies aimed at understanding the binding mode of pyridyl-containing ligands to this enzyme's active site [4].

Application
Selection Property
Validation Focus
CCR5 pathway probe studies
Reported CCR5 antagonist activity
CCR5 functional assay validation
Phenotypic screening research
Broad-spectrum bioactivity across multiple assays
Phenotypic assay reproducibility and selectivity profiling
Cell differentiation model studies
Induction of monocyte differentiation in undifferentiated cells
Differentiation pathway validation
Dihydroorotase enzymology research
Specific low-affinity dihydroorotase interaction
Dihydroorotase assay condition validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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